2-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Description
2-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a tetrahydroquinoline derivative featuring a methyl group at position 2 and a carboxylic acid moiety at position 5. Tetrahydroquinolines are partially saturated bicyclic compounds with a fused benzene and piperidine ring system. The introduction of substituents like methyl and carboxylic acid groups modulates their physicochemical properties and biological activity.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c1-7-2-3-8-6-9(11(13)14)4-5-10(8)12-7/h4-7,12H,2-3H2,1H3,(H,13,14) |
InChI Key |
YNPDZZVOFSEICX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(N1)C=CC(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid can be synthesized through various methods. One common approach involves the hydrogenation of quinaldine (2-methylquinoline) under specific conditions. Another method includes the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride or zinc chloride .
Industrial Production Methods
Industrial production of 2-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often using catalysts like palladium on carbon to facilitate the hydrogenation reaction .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are commonly used.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Saturated tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: This compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural differences among tetrahydroquinoline derivatives include substituent type (e.g., methyl, oxo, halogen), position (e.g., 2, 3, 6), and the presence of functional groups like carboxylic acids. These variations influence molecular weight, solubility, and electronic properties.
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Carboxylic acid at position 6 is common in analogs, but its pairing with a 2-methyl group (vs. 2-oxo or 7-fluoro) may reduce hydrogen-bonding capacity while enhancing steric effects.
Key Observations :
- The absence of an oxo group in the target compound may limit its interaction with targets requiring hydrogen bonding (e.g., tubulin), but the methyl group could favor hydrophobic binding pockets.
- Fluorine or chlorine substituents (e.g., 7-fluoro analog ) may improve metabolic stability and target affinity compared to methyl groups.
Biological Activity
2-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (MTHQCA) is a bicyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its notable biological activities. This article provides a comprehensive overview of its biological activities, including anti-inflammatory, analgesic, and neuroprotective effects, as well as its potential applications in drug development.
- Molecular Formula : C₁₀H₁₁NO₂
- Molecular Weight : 177.20 g/mol
- Melting Point : Approximately 168°C
- Density : Approximately 1.2 g/cm³
MTHQCA features a tetrahydroquinoline core with a carboxylic acid functional group at the 6-position and a methyl group at the 2-position. Its structure is essential for its biological activity.
1. Anti-inflammatory and Analgesic Properties
Research has demonstrated that MTHQCA exhibits significant anti-inflammatory and analgesic effects. In experimental models, it has been shown to reduce inflammation markers and alleviate pain responses. The mechanism appears to involve modulation of pro-inflammatory cytokines and inhibition of cyclooxygenase (COX) enzymes.
2. Neuroprotective Effects
MTHQCA has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in conditions like Parkinson's disease and Alzheimer's disease.
3. Modulation of Neurotransmitter Systems
The compound has also been noted for its ability to modulate neurotransmitter systems, particularly through interactions with dopamine and serotonin receptors. This modulation may contribute to its analgesic and neuroprotective effects.
Research Findings
Recent studies have provided insights into the biological activity of MTHQCA:
Case Studies
- Anti-inflammatory Study : In a controlled study involving rats with induced paw edema, MTHQCA significantly reduced swelling compared to the control group, indicating strong anti-inflammatory properties.
- Neuroprotection in Parkinson's Disease Models : In vitro studies using dopaminergic neurons exposed to neurotoxins showed that MTHQCA treatment led to reduced cell death and preserved dopamine levels.
The biological activities of MTHQCA are attributed to its ability to interact with various biological targets:
- Cytokine Modulation : Reduces levels of inflammatory cytokines such as TNF-alpha and IL-6.
- Enzyme Inhibition : Inhibits COX enzymes which play a crucial role in inflammation.
- Receptor Interaction : Modulates dopamine and serotonin receptors, potentially influencing mood and pain perception.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via multi-step routes involving cyclization of substituted anilines or condensation reactions. For example, heterocyclization of intermediates like methyl malonyl chloride with dimethoxy-methylanthranilate under base catalysis (e.g., triethylamine) is a key step . Reaction temperature and solvent polarity significantly impact yield; lower temperatures (e.g., 0–25°C) reduce side reactions, while polar aprotic solvents (e.g., DMF) enhance cyclization efficiency. Continuous flow reactors are recommended for scalability and reproducibility .
Q. How do the structural features of 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid influence its chemical reactivity?
- Methodological Answer : The bicyclic structure combines aromatic (quinoline ring) and aliphatic (tetrahydro) regions, enabling diverse reactivity. The carboxylic acid at position 6 participates in acid-base reactions and esterification, while the methyl group at position 2 sterically hinders electrophilic substitution at adjacent positions. Computational modeling (DFT) can predict reactive sites, and experimental validation via regioselective substitution studies (e.g., nitration or halogenation) is advised .
Q. What analytical techniques are essential for characterizing 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid?
- Methodological Answer :
- NMR : and NMR confirm regiochemistry and substituent positions. For example, the methyl group at position 2 appears as a singlet (~δ 1.15 ppm), while the carboxylic acid proton is typically absent due to exchange broadening .
- X-ray Crystallography : Resolves ambiguous stereochemistry (e.g., cis/trans isomerism in tetrahydroquinoline derivatives) and validates intermolecular interactions like C–H⋯π bonding .
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions (e.g., m/z 205.21 for [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of tetrahydroquinoline derivatives?
- Methodological Answer : Discrepancies often arise from structural analogs with minor substituent differences. For instance, replacing the carboxylic acid with an ester (e.g., methyl ester) increases lipophilicity and alters membrane permeability, affecting bioactivity . Systematic structure-activity relationship (SAR) studies using isogenic cell lines and standardized assays (e.g., IC determination under controlled pH) are critical. Meta-analysis of published data with attention to functional group modifications (e.g., hydroxyl vs. methoxy groups) is recommended .
Q. What strategies optimize the enantiomeric purity of 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid during synthesis?
- Methodological Answer : Chiral resolution techniques include:
- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to induce asymmetry during cyclization .
- Enzymatic Resolution : Lipase-catalyzed ester hydrolysis (e.g., Candida antarctica lipase B) selectively cleaves one enantiomer .
- Chromatography : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) achieves >99% enantiomeric excess (ee). Monitor purity via circular dichroism (CD) spectroscopy .
Q. How do solvent and temperature gradients affect crystallization of 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid?
- Methodological Answer : Recrystallization from ethanol/water (3:1 v/v) at 4°C yields high-purity crystals. Slow evaporation of methylene chloride/hexane (2:3) mixtures promotes single-crystal formation for X-ray studies. Differential scanning calorimetry (DSC) identifies polymorphic transitions, while powder XRD monitors batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
